3-(2H-1,2,3-Triazol-4-yl)piperidine
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Overview
Description
3-(2H-1,2,3-Triazol-4-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it highly efficient and widely used in organic synthesis . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 3-(2H-1,2,3-Triazol-4-yl)piperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,2,3-Triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
Scientific Research Applications
3-(2H-1,2,3-Triazol-4-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2H-1,2,3-Triazol-4-yl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The molecular pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,2,3-Triazol-2-yl)piperidine: This compound is structurally similar but differs in the position of the triazole ring attachment to the piperidine ring.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another related compound with two triazole rings attached to a pyridine ring, used in coordination chemistry and materials science.
Uniqueness
3-(2H-1,2,3-Triazol-4-yl)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-(2H-triazol-4-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChI Key |
BGUHWFNSDXHNPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NNN=C2 |
Origin of Product |
United States |
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